1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid
Description
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, makes this compound a versatile scaffold for drug development and other scientific research.
Properties
IUPAC Name |
1-(5-methyl-1H-pyrazol-3-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-6-9(12-11-7)13-4-2-8(3-5-13)10(14)15/h6,8H,2-5H2,1H3,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBSTKOWGCHKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the condensation of 3-methyl-1H-pyrazole with a suitable piperidine derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions, higher yields, and reduced production costs. The choice of reagents and catalysts in industrial production is often optimized to ensure safety, efficiency, and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace certain atoms or groups within the compound with others, using reagents like halogens or alkylating agents[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound .
Scientific Research Applications
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to the biological activity of the pyrazole ring.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The piperidine ring may enhance the compound’s binding affinity and selectivity by providing additional points of interaction .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazole-5-carboxylic acid: Shares the pyrazole ring but lacks the piperidine moiety.
1-(3-methyl-1H-pyrazol-5-yl)ethanone: Contains a similar pyrazole ring but with a different substituent at the 1-position.
4-(3-methyl-1H-pyrazol-5-yl)benzoic acid: Features a pyrazole ring attached to a benzene ring instead of a piperidine ring.
Uniqueness
1-(3-methyl-1H-pyrazol-5-yl)piperidine-4-carboxylic acid is unique due to the combination of the pyrazole and piperidine rings, which provides a distinct set of chemical and biological properties. This dual-ring structure allows for versatile applications in various fields and enhances the compound’s potential as a scaffold for drug development and other scientific research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
